4-(2-Aminoethyl)oxan-4-ol
Overview
Description
“4-(2-Aminoethyl)oxan-4-ol” is a chemical compound with the molecular formula C7H15NO2 . It is also known by other names such as 2-{[4-(aminomethyl)oxan-4-yl]oxy}ethan-1-ol and 4-(1-aminoethyl)oxan-4-ol hydrochloride . The molecular weight of this compound is approximately 145.20 g/mol .
Molecular Structure Analysis
The molecular structure of “4-(2-Aminoethyl)oxan-4-ol” is characterized by a five-membered ring, which is a common feature in many nitrogen heterocycles . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Electrocatalytic Applications of N-Oxyl Compounds
N-Oxyl compounds, such as Tetramethylpiperidine N-Oxyl (TEMPO) and Phthalimide N-Oxyl (PINO), are utilized as catalysts for the selective oxidation of organic molecules. These compounds are used in electrocatalytic reactions to mediate a wide range of electrosynthetic processes, demonstrating their importance in both laboratory and industrial applications. This showcases the relevance of oxan-ol derivatives in facilitating oxidation reactions and their electrochemical properties (Nutting, Rafiee, & Stahl, 2018).
Synthesis of Amino Acids and Amino Alcohols
Research demonstrates efficient synthesis methods for γ-Oxo α-amino acids and γ-aryl α-amino acids from aromatic aldehydes and serine. These compounds have significant biological properties and are active components in many drug molecules. The methodology provides a pathway to synthesize oxo amino acids and amino alcohols, which are crucial for developing unnatural amino acids and amino alcohol derivatives, highlighting the synthetic utility of structures related to 4-(2-Aminoethyl)oxan-4-ol (Chacko & Ramapanicker, 2012).
Polymer Synthesis and Characterization
Studies on the oxidative polycondensation of aminopyridine derivatives have led to the synthesis of oligomers with significant molecular weights. These oligomers show promising applications in material science due to their thermal stability and potential for forming metal complexes. This research underscores the importance of oxan-ol and related structures in developing new materials with specific physical and chemical properties (Kaya & Koyuncu, 2003).
Medicinal Chemistry Applications
Oxadiazoles, similar in their heteroaromatic nature to oxan-ol derivatives, are explored for their potential in medicinal chemistry. These compounds serve as bioisosteric replacements for ester and amide functionalities in drug molecules, highlighting the versatility of oxan-ol related structures in drug design and development. The study presents a comparison of oxadiazole isomers, demonstrating their differing profiles in terms of lipophilicity, metabolic stability, and solubility, which are critical factors in the development of pharmaceuticals (Boström et al., 2012).
Theranostic Applications
The conjugation of oxaliplatin with carbon dots to create a theranostic nanomedicine integrates the optical properties of carbon dots with the anticancer function of oxaliplatin. This example of utilizing functional groups related to "4-(2-Aminoethyl)oxan-4-ol" for the development of drug delivery systems that also allow for fluorescent tracking showcases the innovative applications in personalized medicine (Zheng et al., 2014).
Safety And Hazards
properties
IUPAC Name |
4-(2-aminoethyl)oxan-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c8-4-1-7(9)2-5-10-6-3-7/h9H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKVXTZNJZUMTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Aminoethyl)oxan-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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